molecular formula C17H19NO4S2 B6512205 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide CAS No. 946242-30-4

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B6512205
CAS No.: 946242-30-4
M. Wt: 365.5 g/mol
InChI Key: VRBFWXAEWMTPII-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide is a synthetic small molecule characterized by three distinct structural motifs:

  • Cyclopropanecarboxamide: A cyclopropane ring fused to a carboxamide group, known to enhance metabolic stability and influence target binding through steric and electronic effects.
  • 4-Methoxybenzenesulfonyl group: A sulfonamide substituent with a methoxy group at the para position, which may contribute to solubility and interactions with enzymes like kinases.
  • Thiophen-2-yl group: A sulfur-containing aromatic heterocycle that facilitates π-π stacking interactions in biological targets.

The compound’s complexity poses synthetic challenges, particularly in stereoselective formation of the ethyl chain with dual substituents.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c1-22-13-6-8-14(9-7-13)24(20,21)16(15-3-2-10-23-15)11-18-17(19)12-4-5-12/h2-3,6-10,12,16H,4-5,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBFWXAEWMTPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Core: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Sulfonyl Group: The 4-methoxybenzenesulfonyl group can be introduced via sulfonylation reactions, typically using sulfonyl chlorides and a base.

    Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, highlighting key differences in substituents, biological activity, and pharmacological relevance:

Compound Name Structural Features Biological Activity Reference
Target Compound 4-Methoxybenzenesulfonyl, thiophen-2-yl, cyclopropanecarboxamide Hypothesized kinase/antimicrobial N/A
KN-93 4-Methoxybenzenesulfonyl, hydroxyethyl, chlorocinnamyl CaMKII inhibitor (IC₅₀ = 0.37 µM)
N-[(Thiophen-2-yl)methyl]cyclopropanecarboxamide Thiophene methyl, cyclopropanecarboxamide Unreported
Compound 70 (Benzo[d][1,3]dioxol-5-yl analog) Benzo[d][1,3]dioxol-5-yl, thiazolyl, 4-methoxyphenyl Unreported (synthesized for screening)
5-Nitrothiophene Derivatives 5-Bromo/methylthio-thiophene, oxoethyl/oximinoethyl, piperazinylquinolone Antibacterial (MIC = 0.5–8 µg/mL)
Cyclopropyl Fentanyl Cyclopropanecarboxamide, phenethylpiperidine Opioid receptor agonist (regulated)

Key Insights:

Kinase Inhibition :

  • KN-93 shares the 4-methoxybenzenesulfonyl group with the target compound but replaces the thiophen-2-yl with a hydroxyethyl group. KN-93’s activity as a CaMKII inhibitor (IC₅₀ = 0.37 µM) suggests that the target compound’s sulfonyl group may similarly engage kinase ATP-binding pockets. However, the thiophen-2-yl substituent could alter selectivity or potency due to enhanced aromatic interactions .

Antimicrobial Potential: Thiophene-containing analogs (e.g., 5-nitrothiophene derivatives) exhibit antibacterial activity against Staphylococcus aureus (MIC = 0.5–8 µg/mL). The target compound’s thiophen-2-yl group may confer similar activity, though the sulfonyl group could reduce membrane permeability compared to oxoethyl derivatives .

Metabolic Stability :

  • Cyclopropanecarboxamide derivatives (e.g., N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide) are often resistant to cytochrome P450 oxidation. The target compound’s ethyl chain may further enhance stability compared to methyl-linked analogs .

Safety Considerations :

  • Cyclopropyl fentanyl, a regulated opioid, underscores the need for rigorous toxicity studies on cyclopropanecarboxamide derivatives. The absence of a phenethylpiperidine moiety in the target compound likely mitigates opioid receptor affinity .

Biological Activity

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide (CAS Number: 946242-30-4) is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₇H₁₉N₁O₄S₂
  • Molecular Weight : 365.5 g/mol
  • Structure : The compound features a cyclopropanecarboxamide core, a methoxybenzenesulfonyl group, and a thiophene moiety, which contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing sulfonamide groups are known for their effectiveness against various bacterial strains. Preliminary studies suggest that this compound may possess similar properties, potentially inhibiting the growth of pathogenic bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by studies on related sulfonamide derivatives. These compounds often inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that this compound could modulate inflammatory pathways.

Anticancer Activity

Some studies have explored the anticancer potential of thiophene-containing compounds. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth. The unique structure of this compound may enhance its interactions with molecular targets involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : Interaction with cell surface receptors could lead to changes in signal transduction pathways, impacting cell proliferation and differentiation.
  • Gene Expression Regulation : The compound may influence the expression of genes associated with inflammation and cancer, further underscoring its therapeutic potential.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study Demonstrated significant inhibition of bacterial growth in vitro, suggesting potential as an antibacterial agent.
Anti-inflammatory Research Showed that related compounds effectively reduced levels of pro-inflammatory cytokines in animal models.
Anticancer Investigations Indicated that derivatives could induce apoptosis in various cancer cell lines, warranting further exploration into their anticancer properties.

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